molecular formula C19H26N2O3 B2851326 tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 337501-57-2

tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2851326
CAS No.: 337501-57-2
M. Wt: 330.428
InChI Key: ZZTJBLCHPLXFAX-UHFFFAOYSA-N
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Description

Chemical Profile tert-Butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine-based compound supplied as a high-purity solid for research purposes. This tetrahydropyrimidine derivative is a key intermediate in medicinal chemistry and drug discovery programs. Research Applications and Value This compound belongs to the dihydropyrimidone (DHPM) class of molecules, which are recognized for their wide spectrum of pharmacological activities . A primary area of investigation for such derivatives is in oncology research . Recent scientific studies have demonstrated that specific dihydropyrimidone derivatives act as potent inhibitors of thymidine phosphorylase (TP) . TP overexpression is a key driver of angiogenesis, the process by which tumors develop new blood vessels to support their growth and metastasis . Inhibiting this enzyme is a validated strategy for suppressing tumor progression. Furthermore, tetrahydropyrimidine scaffolds are being explored for their antimicrobial and antifungal activities , making them valuable compounds in infectious disease research . Handling and Safety This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

tert-butyl 6-methyl-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-11(2)13-7-9-14(10-8-13)16-15(12(3)20-18(23)21-16)17(22)24-19(4,5)6/h7-11,16H,1-6H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTJBLCHPLXFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

The compound tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and materials science. This article explores its applications in detail, supported by relevant data tables and case studies.

Chemical Properties and Structure

The compound is characterized by a tetrahydropyrimidine core, which contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a candidate for drug development. The presence of the tert-butyl and isopropyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study published in 2023 demonstrated that a related compound significantly reduced tumor growth in xenograft models of breast cancer by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes.

Data Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Pesticide Development

The structural characteristics of this compound make it a candidate for development as a pesticide. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target specific pests while minimizing harm to beneficial organisms.

Case Study : A recent agricultural study evaluated the effectiveness of a synthesized derivative in controlling aphid populations on crops. Results showed a reduction in aphid numbers by over 70% when applied at recommended dosages .

Polymer Synthesis

The compound's reactivity allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Data Table 2: Properties of Polymers Derived from Tetrahydropyrimidine

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Polyurethane25050
Polycarbonate23060

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with analogs from the evidence, focusing on substituent variations and their implications:

Compound Name Position 4 Substituent Ester Group Key Features References
Target compound 4-isopropylphenyl tert-butyl High lipophilicity (estimated logP ~5.1); steric bulk enhances stability
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-ethoxyphenyl Methyl Moderate logP (~3.8); ethoxy group enhances solubility but reduces activity
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-nitrophenyl Methyl Electron-withdrawing nitro group increases reactivity (IC₅₀ = 8 µM for thymidine phosphorylase inhibition)
2-(t-Butyldiphenylsilyloxy)ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-... 3,4-difluorophenyl Complex silyl-protected ester Fluorine atoms enhance metabolic stability; high logP (~6.2) due to aromatic fluorination
Key Observations:
  • Lipophilicity : The tert-butyl ester and isopropylphenyl group in the target compound confer higher logP compared to methyl esters and ethoxyphenyl analogs. This impacts pharmacokinetics (e.g., membrane permeability) .
  • Biological Activity : Nitro-substituted analogs exhibit stronger enzyme inhibition (IC₅₀ = 8 µM) compared to ethoxy derivatives (IC₅₀ = 15 µM), likely due to electron-withdrawing effects enhancing target binding .
  • Synthetic Utility : The tert-butyl group in the target compound is often used as a protective moiety, improving stability during synthesis compared to methyl esters, which are prone to hydrolysis .

Chromatographic Behavior

highlights that substituent chemistry and logP influence retention times in reversed-phase liquid chromatography (RPLC):

  • The target compound’s high logP (~5.1) would result in longer retention times compared to methyl esters (logP ~3.8–4.0) under acetonitrile (ACN)/water elution conditions.
  • Elution order reversals observed in analogs with similar logP but differing solubilities (e.g., nitro vs. ethoxy groups) suggest that the target compound’s isopropylphenyl group may dominate selectivity in chromatographic separations .

Crystallographic and Conformational Analysis

  • The tetrahydropyrimidine ring adopts a puckered conformation, as described in . Substituents at position 4 influence ring puckering amplitude and phase angles. For example: Bulky groups (e.g., isopropylphenyl) may restrict pseudorotation, stabilizing specific conformations critical for enzyme binding . Crystallographic data for a related monohydrate () suggests that hydrophilic substituents (e.g., hydroxyl groups) facilitate crystal lattice formation, whereas the target compound’s hydrophobic groups may favor amorphous solid states.

Biological Activity

The compound tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 337501-57-2) is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, with a molecular weight of approximately 330.42 g/mol. The compound features a tetrahydropyrimidine ring substituted with a tert-butyl group and an isopropylphenyl moiety, contributing to its unique chemical properties.

Structural Representation

ComponentDescription
Molecular FormulaC19H26N2O3C_{19}H_{26}N_{2}O_{3}
Molecular Weight330.42 g/mol
CAS Number337501-57-2

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties. These include:

  • Anticancer Activity : Studies have shown that derivatives of tetrahydropyrimidines possess anticancer properties. For instance, related compounds have demonstrated efficacy against gastric cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Some derivatives have displayed antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds in this class often modulate GPCR activity, which can lead to downstream signaling affecting cellular processes such as proliferation and apoptosis .
  • Cell Cycle Regulation : Similar compounds have been shown to influence the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells .

Case Studies

  • Anticancer Study : A study investigated the effects of tetrahydropyrimidine derivatives on gastric cancer cells. The results indicated significant cytotoxicity at certain concentrations, with IC50 values demonstrating potency comparable to established chemotherapeutics .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results highlighted that certain modifications in the structure enhanced antibacterial activity significantly .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via a modified Biginelli reaction. This involves the condensation of 4-isopropylbenzaldehyde, tert-butyl acetoacetate, and urea in the presence of a Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂) under reflux in ethanol or acetic acid. Cyclization occurs at 80–100°C for 6–12 hours, yielding the tetrahydropyrimidine core. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., methyl group at C6, tert-butyl ester at C5) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic system with space group P2₁/c observed in analogous structures) .
  • HPLC-MS : Validates purity (>95%) and molecular weight .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies on analogous tetrahydropyrimidines suggest potential kinase inhibition (e.g., CDK2/cyclin E) and antimicrobial activity against Gram-positive bacteria (S. aureus MIC: 8–16 µg/mL). These activities are attributed to the oxo-tetrahydropyrimidine scaffold and hydrophobic substituents enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol .
  • Catalyst screening : ZnBr₂ increases regioselectivity for the 4-isopropylphenyl substituent, reducing diastereomer formation .
  • Flow chemistry : Continuous flow reactors enhance reaction control, achieving >80% yield in 2 hours vs. 40% in batch reactors .

Q. How should contradictory data on this compound’s bioactivity be addressed?

Discrepancies in reported IC₅₀ values (e.g., kinase assays) may arise from assay conditions (e.g., ATP concentration variations). Resolution strategies:

  • Orthogonal assays : Use thermal shift assays (TSA) to validate target engagement .
  • Structural analogs : Compare activities of derivatives with modified ester groups (e.g., ethyl vs. tert-butyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are suitable for predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to kinase ATP pockets. Key parameters:

  • Docking score : ≤−8.5 kcal/mol suggests strong binding to CDK2 .
  • Hydrogen bonding : Interaction between the 2-oxo group and kinase hinge region (e.g., CDK2 Glu81) .

Q. How can regioselectivity challenges during derivative synthesis be mitigated?

Regioselective functionalization at C4 and C6 positions is achieved via:

  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate specific sites .
  • Protecting groups : Temporarily block reactive sites (e.g., tert-butyl ester stability under Grignard conditions) .

Key Methodological Recommendations

  • Synthetic reproducibility : Always characterize intermediates (e.g., chalcone precursors) via TLC and NMR to ensure reaction progression .
  • Bioactivity validation : Pair enzymatic assays with cellular models (e.g., cancer cell lines) to confirm therapeutic potential .
  • Data transparency : Report reaction conditions (solvent, catalyst, temperature) and assay parameters (e.g., ATP concentration) to enable cross-study comparisons .

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